N-(2-(5-acetylthiophen-2-yl)ethyl)quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C17H16N2O3S2 and its molecular weight is 360.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
One study synthesized quinoline derivatives clubbed with a sulfonamide moiety, aiming to evaluate their antimicrobial properties. The research found that certain compounds exhibited significant activity against Gram-positive bacteria, indicating their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Fluorescence for Zinc(II) Studies
Another research effort focused on the synthesis of Zinquin ester and Zinquin acid, both of which are specific fluorophores for zinc(II). These compounds facilitate the study of biological zinc(II) by providing a means to visualize and quantify this metal within biological systems, thus offering valuable tools for biochemical research involving zinc (Australian Journal of Chemistry, 1996).
Interaction Studies in Aqueous Solutions
A study examined the interactions of methyl acetate in aqueous solutions of quinoxaline derivatives, exploring the effects of temperature and concentration. This research contributes to understanding the solute-solute and solute-solvent interactions in such mixtures, which is crucial for the development of pharmaceutical formulations and chemical processing (Journal of Molecular Liquids, 2015).
Synthesis and Reactivity
Research on the synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline explored the formation of various derivatives through electrophilic substitution reactions. These derivatives have potential applications in developing new pharmaceuticals due to their structural uniqueness and potential biological activity (Russian Journal of Organic Chemistry, 2020).
Anticancer and Antimalarial Potential
A theoretical investigation into antimalarial sulfonamides also considered their potential as COVID-19 drugs. This study underscores the broad spectrum of biological activities that sulfonamide derivatives can exhibit, ranging from antimalarial to potential antiviral effects, highlighting the versatility of quinoline-sulfonamide compounds in drug discovery (Biointerface Research in Applied Chemistry, 2021).
Mechanism of Action
Target of Action
The primary target of N-(2-(5-acetylthiophen-2-yl)ethyl)quinoline-8-sulfonamide is the Muscle isoform 2 of pyruvate kinase (PKM2) . PKM2 is a key glycolytic enzyme involved in the generation of ATP and is critical for cancer metabolism .
Mode of Action
This compound interacts with PKM2, modulating its activity. PKM2 is regulated by complex mechanisms that promote tumor growth and proliferation . Various modulators, including this compound, regulate PKM2, shifting it between highly active and less active states .
Biochemical Pathways
The compound affects the glycolytic pathway, specifically the conversion of phosphoenolpyruvate to pyruvate, a reaction catalyzed by PKM2 . This reaction is critical for the generation of ATP, a key energy molecule in cells .
Pharmacokinetics
The compound’s interaction with pkm2 and its effect on the glycolytic pathway suggest that it is able to penetrate cell membranes and interact with intracellular targets .
Result of Action
The compound reduces the intracellular pyruvate level in A549 lung cancer cells, impacting cancer cell viability and cell-cycle phase distribution . It exhibits more cytotoxicity on cancer cells than normal cells, pointing to high selectivity in its mode of action .
Action Environment
Given its target and mode of action, it is likely that the compound’s efficacy and stability are influenced by factors such as the metabolic state of the cell, the presence of other metabolites, and the oxygen levels .
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-12(20)15-8-7-14(23-15)9-11-19-24(21,22)16-6-2-4-13-5-3-10-18-17(13)16/h2-8,10,19H,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXFWJXQBZINPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.